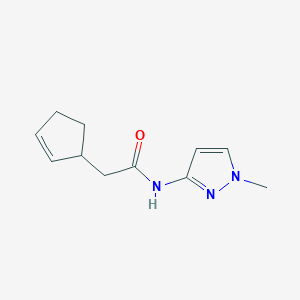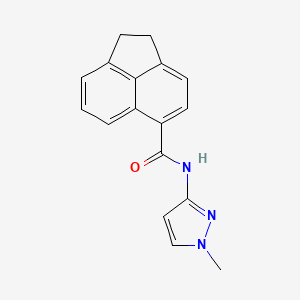![molecular formula C9H11N5 B7457300 N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, also known as CPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPP belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives, which have been found to possess various biological activities. CPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is based on its ability to bind to the ATP-binding site of PKR, which prevents the phosphorylation of its substrates. This leads to the inhibition of downstream signaling pathways, such as the interferon response and the NF-κB pathway. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been found to induce autophagy and apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. These include the inhibition of PKR activity, the suppression of inflammation, and the induction of apoptosis in cancer cells. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been found to modulate the expression of various genes involved in cell growth, differentiation, and survival. In addition, N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is its selectivity for PKR, which allows for the specific inhibition of this kinase without affecting other signaling pathways. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been found to have low toxicity in vitro and in vivo, making it a promising tool for studying various biological processes. However, one of the limitations of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is its poor solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine may have off-target effects on other kinases and signaling pathways, which should be taken into account when interpreting the results of experiments.
Zukünftige Richtungen
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has significant potential for future research in various fields, including immunology, oncology, and neurobiology. Some of the future directions for N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine research include:
1. Developing more potent and selective inhibitors of PKR based on the structure of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.
2. Investigating the role of PKR in various diseases, such as autoimmune disorders and viral infections.
3. Studying the effects of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine on other signaling pathways and cellular processes, such as autophagy and senescence.
4. Developing new formulations of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine that improve its solubility and bioavailability.
5. Investigating the potential of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
In conclusion, N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a synthetic compound that has significant potential for scientific research. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Future research on N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine may lead to the development of new treatments for various diseases and a better understanding of the biological processes involved.
Synthesemethoden
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be synthesized using a variety of methods, including the reaction between 3-methyl-1H-pyrazolo[4,3-d]pyrimidine-7-carboxylic acid and cyclopropylamine. This reaction can be carried out using standard organic chemistry techniques, such as refluxing and purification by column chromatography. The purity and yield of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be optimized by modifying the reaction conditions, such as the temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been widely used in scientific research as a tool for studying various biological processes. One of the most significant applications of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is its use as a selective inhibitor of protein kinase R (PKR), which is involved in the regulation of the immune response and cell growth. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been found to inhibit PKR activity in vitro and in vivo, leading to the suppression of inflammation and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-5-7-8(14-13-5)9(11-4-10-7)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRMXAARLMLINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)





![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)



![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)